2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid
Overview
Description
[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid: is a complex organic compound that features a benzothiazole ring, a bromine atom, and an ethoxy group attached to a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones . The subsequent bromination and ethoxylation steps involve the introduction of bromine and ethoxy groups under controlled conditions. The final step involves the coupling of the benzothiazole derivative with phenoxyacetic acid using appropriate coupling reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles can enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the benzothiazole ring, resulting in debromination or reduction of the thiazole ring.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory agents, neuroprotective agents, and in the treatment of infectious diseases .
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and ethoxy groups can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)ethanoic acid
- 2-(Carboxymethyl)-1,3-benzothiazole
- 4-(2-Bromo-6-ethoxyphenoxy)acetic acid
Uniqueness: What sets 2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid apart from similar compounds is the combination of the benzothiazole ring with the bromine and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4S/c1-2-22-13-8-10(7-11(18)16(13)23-9-15(20)21)17-19-12-5-3-4-6-14(12)24-17/h3-8H,2,9H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQXVDYOUVOUDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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